![molecular formula C8H6BrN3O2 B572120 Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate CAS No. 1206979-28-3](/img/structure/B572120.png)

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

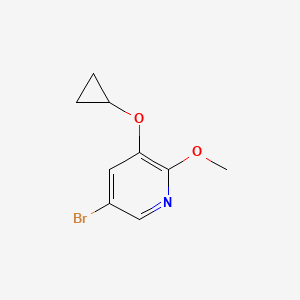

“Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is a chemical compound with the molecular formula C8H6BrN3O2. It has an average mass of 256.056 Da and a monoisotopic mass of 254.964325 Da .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “this compound” is unique and offers potential applications in drug synthesis, materials science, and catalysis.Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. The compound has been used in the synthesis of various derivatives, showcasing its versatility in chemical reactions .Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C8H6BrN3O2, an average mass of 256.056 Da, and a monoisotopic mass of 254.964325 Da .Scientific Research Applications

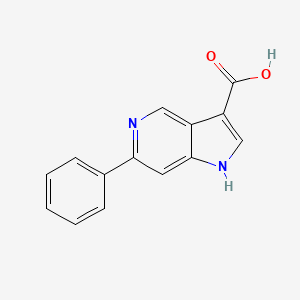

Synthesis of novel compounds and crystal structures: Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate derivatives have been synthesized, with their structures characterized using techniques like X-ray crystallography, NMR, and mass spectrometry. These compounds have been investigated for their cytotoxic properties against various cancer cell lines, showing selective cytotoxicity, which suggests potential for anticancer applications (Q. Huang et al., 2017).

Investigation of vibrational spectra: Studies have been conducted on the structure and vibrational spectra of related pyrazolo[4,3-c]pyridine derivatives. These studies, involving spectroscopic analysis and computational modeling, provide insights into the molecular structure and behavior of these compounds (Khaled Bahgat et al., 2009).

Exploration of hydrogen bonding: Research has been done on the hydrogen-bonded structures of pyrazolo[4,3-c]pyridine derivatives, revealing insights into the molecular interactions and stability of these compounds (J. Quiroga et al., 2010).

Development of organometallic complexes: Studies have explored the synthesis of organometallic complexes involving pyrazolo[4,3-c]pyridines as ligands. These complexes have shown potential as cyclin-dependent kinase inhibitors and for their cytotoxicity against cancer cells, indicating their potential in cancer therapy (I. Stepanenko et al., 2011).

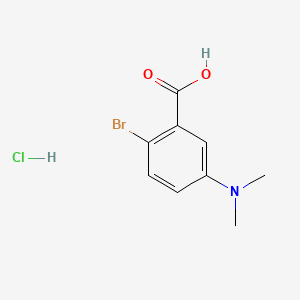

Antibacterial applications: Some pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their antibacterial properties, showing potential as antibacterial agents (T. Maqbool et al., 2014).

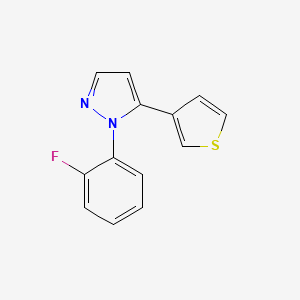

Synthesis for electronics applications: Research has been conducted on the synthesis of pyrazolo[4,3-b]pyridine derivatives containing phenyl groups, with studies on their thermal properties and potential for use in electronic devices (E. El-Menyawy et al., 2019).

Mechanism of Action

Target of Action

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate, also known as 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 3-bromo-, methyl ester, is a member of the pyrazolopyridine family Pyrazolopyridines have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s known that pyrazolopyridines can interact with their targets in a manner similar to adenine and guanine . This interaction can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Given the structural similarity of pyrazolopyridines to adenine and guanine, it’s plausible that they could influence pathways involving these purine bases .

Result of Action

Given the potential interactions of pyrazolopyridines with various biological targets, the effects could be diverse and depend on the specific target and the context of its biological function .

Safety and Hazards

Properties

IUPAC Name |

methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-5-4(3-10-6)7(9)12-11-5/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSUDVUYGWWCGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735323 |

Source

|

| Record name | Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206979-28-3 |

Source

|

| Record name | Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)

![2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid](/img/structure/B572056.png)